

# Chemical and physical properties of Liarozole dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Liarozole dihydrochloride

Cat. No.: B2705173 Get Quote

# Liarozole Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Liarozole dihydrochloride is a potent, orally active imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1] By inhibiting key cytochrome P450 enzymes, Liarozole dihydrochloride elevates endogenous levels of retinoic acid, a critical signaling molecule involved in cell growth, differentiation, and apoptosis. This mechanism of action has positioned Liarozole as a compound of interest for therapeutic applications in oncology, dermatology, and other areas where modulation of retinoic acid signaling is beneficial. This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and key experimental protocols related to Liarozole dihydrochloride.

# **Chemical and Physical Properties**

**Liarozole dihydrochloride** is the hydrochloride salt form of Liarozole, which enhances its solubility and stability for research and pharmaceutical applications.



| Property           | Value                                                                                | Source(s) |  |
|--------------------|--------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name         | 6-[(3-Chlorophenyl)-imidazol-1-<br>ylmethyl]-1H-benzimidazole<br>dihydrochloride     | [2]       |  |
| Alternative Names  | R-75251, Liarozole 2HCl                                                              | [2]       |  |
| CAS Number         | 1883548-96-6                                                                         | [2]       |  |
| Molecular Formula  | C17H13CIN4·2HCI                                                                      |           |  |
| Molecular Weight   | 381.69 g/mol [2]                                                                     |           |  |
| Appearance         | Solid powder [2]                                                                     |           |  |
| Purity             | ≥98% (HPLC)                                                                          |           |  |
| Solubility         | Soluble to 100 mM in DMSO and water.                                                 |           |  |
| Storage Conditions | Desiccate at room<br>temperature. For long-term<br>storage, -20°C is<br>recommended. | [2]       |  |

# Mechanism of Action: Retinoic Acid Signaling Pathway

Liarozole dihydrochloride's primary mechanism of action is the inhibition of cytochrome P450 enzymes, particularly CYP26A1, which is responsible for the catabolism of all-trans retinoic acid (atRA).[3][4] By blocking this metabolic pathway, Liarozole increases the intracellular concentration of atRA, leading to enhanced activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These nuclear receptors form heterodimers that bind to retinoic acid response elements (RAREs) on DNA, thereby modulating the transcription of target genes involved in cellular processes.





Click to download full resolution via product page

Figure 1: Mechanism of action of Liarozole dihydrochloride.

## **Experimental Protocols**

This section outlines key experimental protocols for evaluating the activity of **Liarozole dihydrochloride**. These are generalized procedures and may require optimization for specific cell lines or experimental conditions.

## In Vitro Cell Proliferation Assay (MCF-7 cells)

This protocol describes a colorimetric assay to assess the effect of **Liarozole dihydrochloride** on the proliferation of MCF-7 human breast cancer cells.[5]

#### Materials:

- MCF-7 cells
- DMEM with 10% FBS, 1% Penicillin-Streptomycin
- · Liarozole dihydrochloride



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates

#### Procedure:

- Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in 100 μL of culture medium.
- Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of Liarozole dihydrochloride in culture medium.
- Remove the medium from the wells and add 100 μL of the different concentrations of
   Liarozole dihydrochloride. Include a vehicle control (medium with the same concentration
   of DMSO used to dissolve the compound).
- Incubate the plates for the desired treatment period (e.g., 9 days).[5]
- After the incubation period, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

## **CYP26A1 Inhibition Assay**

This protocol provides a general framework for assessing the inhibitory activity of **Liarozole dihydrochloride** on CYP26A1.[4]

Materials:



- Recombinant human CYP26A1 enzyme
- All-trans retinoic acid (substrate)
- NADPH regenerating system
- Liarozole dihydrochloride
- Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
- HPLC system with a UV detector

#### Procedure:

- Prepare a reaction mixture containing the recombinant CYP26A1 enzyme, NADPH regenerating system, and buffer.
- Add different concentrations of Liarozole dihydrochloride to the reaction mixture and preincubate for a short period at 37°C.
- Initiate the reaction by adding the substrate, all-trans retinoic acid.
- Incubate the reaction for a specific time at 37°C.
- Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant by HPLC to quantify the formation of the 4-hydroxy-retinoic acid metabolite.
- Calculate the IC<sub>50</sub> value of **Liarozole dihydrochloride** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

# In Vivo Antitumor Activity in a Rat Prostate Carcinoma Model



This protocol outlines a general procedure for evaluating the in vivo efficacy of **Liarozole dihydrochloride** in a rat model of prostate cancer.[6]

#### Materials:

- Male rats (e.g., Copenhagen rats for Dunning R3327 tumor models)
- Prostate carcinoma cells (e.g., Dunning MatLu)
- Liarozole dihydrochloride
- Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
   [1]

#### Procedure:

- Inject prostate carcinoma cells subcutaneously into the flank of the rats.
- Allow the tumors to grow to a palpable size.
- Randomly assign the animals to treatment and control groups.
- Prepare the **Liarozole dihydrochloride** formulation for oral administration. A typical dose might be in the range of 5-40 mg/kg.[1][7]
- Administer Liarozole dihydrochloride or the vehicle to the respective groups daily by oral gavage.
- Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
- Compare the tumor growth between the treated and control groups to assess the antitumor efficacy of Liarozole dihydrochloride.





Click to download full resolution via product page

Figure 2: In vivo experimental workflow.



## **Quantitative Data Summary**

The following table summarizes the inhibitory concentrations (IC<sub>50</sub>) of Liarozole against various cytochrome P450 enzymes.

| Enzyme                                  | System                             | IC50                | Source(s) |
|-----------------------------------------|------------------------------------|---------------------|-----------|
| Retinoic Acid 4-<br>Hydroxylase (CYP26) | Hamster liver microsomes           | 2.2 μΜ              | [8][9]    |
| Retinoic Acid 4-<br>Hydroxylase (CYP26) | Rat liver homogenate               | 0.14 μΜ             | [8]       |
| Retinoic Acid 4-<br>Hydroxylase (CYP26) | Dunning prostate cancer homogenate | 0.26 μΜ             | [8]       |
| 17α-hydroxylase                         | Bovine adrenal microsomes          | 0.15 μΜ             | [8]       |
| Aromatase (CYP19)                       | -                                  | Inhibition observed |           |

## Conclusion

Liarozole dihydrochloride is a well-characterized inhibitor of retinoic acid metabolism with demonstrated preclinical and clinical activity. Its ability to modulate the retinoic acid signaling pathway makes it a valuable tool for research in oncology and other therapeutic areas. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working with this compound. For the most accurate and reproducible results, it is recommended to consult the primary literature for specific experimental details and to optimize protocols for the particular systems being investigated.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP26A1 Links WNT and Retinoic Acid Signaling: A Target to Differentiate ALDH+ Stem Cells in APC-Mutant CRC PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental studies with liarozole (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Liarozole | P450 | Retinoid Receptor | TargetMol [targetmol.com]
- 9. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of Liarozole dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2705173#chemical-and-physical-properties-of-liarozole-dihydrochloride]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com